molecular formula C11H6F4N2O2 B1444967 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1119489-35-8

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1444967
M. Wt: 274.17 g/mol
InChI Key: DQFNNZACWHABEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as FTMPC, is a pyrazole-based compound used in various scientific research applications. FTMPC is a versatile compound that has been used in many different areas of research, including organic synthesis, drug discovery, and biochemistry. FTMPC is a relatively new compound, having been discovered in the early 2000s. Since then, it has become increasingly popular in the scientific community due to its wide range of applications.

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing derivatives of pyrazole-carboxylic acid compounds due to their potential biological activities. For instance, Liu et al. (2016) synthesized a compound by condensing dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative, demonstrating significant inhibition against cancer cell proliferation (Liu et al., 2016). This highlights the compound's potential as a framework for developing new anticancer agents.

Crystal Structure and Chemical Analysis

The study of crystal structures and chemical properties of pyrazole derivatives provides insights into their molecular conformations and interactions. Sagar et al. (2017) investigated the crystal structures of tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealing their molecular conformations and hydrogen bonding patterns (Sagar et al., 2017). These findings are crucial for understanding the compound's chemical behavior and its potential applications in material science.

Antimicrobial Applications

The search for new antimicrobial agents has led to the exploration of fluorinated pyrazolone derivatives. Shelke et al. (2007) synthesized various fluorine-containing pyrazolone derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Shelke et al., 2007).

Fluorescent Dyes and Sensing Applications

The development of fluorescent dyes and sensors is another area of interest. Wrona-Piotrowicz et al. (2022) described the synthesis of compounds with a rigid pyrazoolympicene backbone exhibiting bright fluorescence, which could be used for sensing strongly acidic environments (Wrona-Piotrowicz et al., 2022).

Material Science and Chemistry

Research into pyrazole derivatives extends into material science, where their unique properties are leveraged for novel applications. Yuan et al. (2017) reported on the transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, highlighting a method to synthesize fluorinated compounds that may have applications in material science (Yuan et al., 2017).

properties

IUPAC Name

1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFNNZACWHABEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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